1-Piperidinocyclohexancarbonitril

Übersicht

Beschreibung

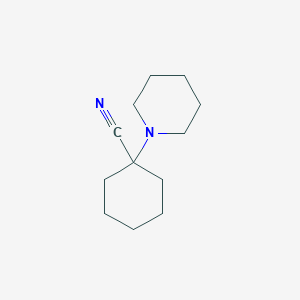

1-Piperidinocyclohexancarbonitril ist eine organische Verbindung, die zur Klasse der Cyclohexylamine gehört. Es besteht aus einem Cyclohexanring, der an eine Piperidin-Einheit und eine Carbonitrilgruppe gebunden ist.

Wissenschaftliche Forschungsanwendungen

1-Piperidinocyclohexanecarbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: 1-Piperidinocyclohexancarbonitril kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Cyclohexanon mit Piperidin in Gegenwart eines geeigneten Katalysators, gefolgt von der Zugabe einer Cyanidquelle, um die Carbonitrilgruppe einzuführen. Die Reaktionsbedingungen umfassen typischerweise moderate Temperaturen und kontrollierte pH-Werte, um eine optimale Ausbeute zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound oft großtechnische Reaktoren und kontinuierliche Durchlaufverfahren. Die Verwendung fortschrittlicher Katalysatoren und automatisierter Systeme sorgt für hohe Effizienz und Konsistenz im Produktionsprozess .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxime oder Nitrile zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonitrilgruppe in primäre Amine umwandeln.

Substitution: Die Piperidin-Einheit kann Substitutionsreaktionen mit Elektrophilen eingehen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Elektrophile wie Alkylhalogenide und Acylchloride werden unter basischen Bedingungen verwendet

Hauptprodukte:

Oxidation: Bildung von Oximen und Nitrilen.

Reduktion: Bildung von primären Aminen.

Substitution: Bildung substituierter Piperidinderivate

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Ligand in Rezeptorstudien.

Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich analgetischer und entzündungshemmender Wirkungen.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Ziele und Signalwege hängen von der jeweiligen Anwendung und dem Einsatzkontext ab .

Ähnliche Verbindungen:

Cyclohexylamin: Enthält einen Cyclohexanring, der an eine Aminogruppe gebunden ist.

Piperidin: Ein einfaches cyclisches Amin mit einem sechsgliedrigen Ring.

Cyclohexancarbonitril: Enthält einen Cyclohexanring, der an eine Carbonitrilgruppe gebunden ist

Einzigartigkeit: this compound ist einzigartig durch seine Kombination aus einer Piperidin-Einheit und einer Carbonitrilgruppe, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Kombination ermöglicht vielseitige Anwendungen und Reaktivität im Vergleich zu seinen ähnlichen Verbindungen .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Piperidinocyclohexanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Substitution: The piperidine moiety can undergo substitution reactions with electrophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic conditions

Major Products:

Oxidation: Formation of oximes and nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted piperidine derivatives

Wirkmechanismus

The mechanism of action of 1-piperidinocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Cyclohexylamine: Contains a cyclohexane ring attached to an amine group.

Piperidine: A simple cyclic amine with a six-membered ring.

Cyclohexanecarbonitrile: Contains a cyclohexane ring attached to a carbonitrile group

Uniqueness: 1-Piperidinocyclohexanecarbonitrile is unique due to its combination of a piperidine moiety and a carbonitrile group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to its similar compounds .

Biologische Aktivität

1-Piperidinocyclohexanecarbonitrile (PCC), a compound belonging to the class of cyclohexylamines, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHN

- Molecular Weight : 192.30 g/mol

- CAS Number : 3867-15-0

The compound consists of a cyclohexane ring linked to a piperidine moiety and a carbonitrile group, contributing to its unique properties and reactivity.

1-Piperidinocyclohexanecarbonitrile has been studied for its interactions with various biological targets:

- Receptor Binding : PCC acts as a ligand for several neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. Its structural similarity to phencyclidine (PCP) suggests potential interactions with NMDA receptors, which are critical in modulating synaptic plasticity and memory function .

- Psychotropic Effects : Historical studies have indicated that PCC can induce psychotic symptoms similar to those observed with PCP, including hallucinations and agitation. This has led to its investigation as a model for studying drug-induced psychosis .

Analgesic and Anti-inflammatory Properties

Research indicates that PCC may exhibit analgesic and anti-inflammatory effects. It has been explored for its potential therapeutic applications in pain management due to its ability to modulate pain pathways .

Neuropharmacological Studies

Recent studies have focused on the neuropharmacological effects of PCC:

- Dopamine Release : In vivo studies demonstrate that PCC can enhance dopamine release in the striatum, which is associated with its psychostimulant properties. This effect may contribute to both its therapeutic potential and its abuse liability .

- Serotonin Receptor Modulation : PCC's interaction with serotonin receptors has been implicated in its psychotropic effects, suggesting a complex role in mood regulation and potential implications for treating mood disorders .

Case Studies

A retrospective study analyzed the prevalence of PCC contamination in illicit PCP samples. Of 213 samples examined, approximately one-third contained PCC, with concentrations ranging from 1% to 68%. This highlights the compound's relevance in substance abuse contexts and raises concerns about its safety profile .

Toxicological Profile

PCC is classified as a controlled substance in various jurisdictions due to its potential for abuse. Toxicological assessments indicate:

- Acute Toxicity : The LD50 value for rats is reported at approximately 3.1072 mol/kg, indicating significant toxicity at high doses .

- Carcinogenicity : Current data suggest that PCC does not exhibit carcinogenic properties, although further studies are needed to fully elucidate its long-term effects on health .

Comparative Analysis

The following table summarizes key comparisons between 1-Piperidinocyclohexanecarbonitrile and related compounds:

| Compound | Chemical Structure | Primary Activity | Notes |

|---|---|---|---|

| 1-Piperidinocyclohexanecarbonitrile (PCC) | Cyclohexane + Piperidine + CN group | Analgesic, Psychotropic | Contaminant in illicit drugs |

| Phencyclidine (PCP) | Similar structure | Anesthetic, Hallucinogen | Known for severe psychotic effects |

| Ketamine | Similar NMDA antagonist | Anesthetic, Antidepressant | Less severe psychotropic side effects |

Eigenschaften

IUPAC Name |

1-piperidin-1-ylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSAYKJWUZJLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046184 | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3867-15-0 | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3867-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003867150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01539 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-PIPERIDINOCYCLOHEXANECARBONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PIPERIDINOCYCLOHEXANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7ZZW5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.